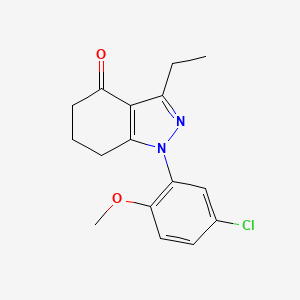
1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic chemistry techniques. Typically, these compounds are synthesized through a series of reactions including cyclization, substitution, and condensation processes. While specific synthesis details for this exact compound are not available, related compounds have been synthesized through methods involving ring-opening, cyclization, and Mannich reactions (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and FT-IR (Fourier-transform infrared spectroscopy). These methods help in understanding the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of the compound. For example, a related compound's structure was explored using these techniques and confirmed its expected molecular geometry (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically include interactions with proteins or other molecular targets, indicating potential biological activities. Molecular docking studies can provide insights into the possible interactions between the compound and specific proteins. For instance, compound 1 showed favorable interactions with SHP2 proteins in docking studies, hinting at its potential biological relevance (Wu et al., 2022).
Applications De Recherche Scientifique
Antimicrobial Activities
Some novel derivatives synthesized from reactions involving compounds with structural similarities to "1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one" have demonstrated significant antimicrobial activities. These compounds have been tested against various microorganisms, showing good to moderate activities, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Interactions and Bonding Studies
Research involving the synthesis and characterization of triazole derivatives, which share core structural features with "this compound," has contributed to understanding π-hole tetrel bonding interactions. These studies, including Hirshfeld surface analysis and DFT calculations, provide insights into the nucleophilic/electrophilic nature of certain groups, influencing the interaction energy of C⋯O tetrel bonds. Such research is vital for designing molecular materials with desired properties (Ahmed et al., 2020).
Cancer Research and Therapeutic Agents
In the realm of cancer research, derivatives structurally related to "this compound" have shown promise. For instance, the study of benzimidazole derivatives bearing a 1,2,4-triazole moiety as EGFR inhibitors provides a foundation for understanding anti-cancer properties and the mechanism behind these effects. Such compounds exhibit potential anti-cancer activity, highlighting the importance of molecular stability, conformational analysis, and molecular docking studies in developing new therapeutic agents (Karayel, 2021).
Herbicidal Applications
The synthesis and evaluation of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which share a resemblance to the structure of interest, have demonstrated potent herbicidal activity. These compounds, particularly when featuring specific substituents, exhibit good selectivity for rice and effective control against a range of annual weeds. This research underscores the potential for developing new, environmentally friendly herbicides suitable for paddy field applications (Hwang et al., 2005).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-ethyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-11-16-12(5-4-6-14(16)20)19(18-11)13-9-10(17)7-8-15(13)21-2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKHZURODHRPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C(=O)CCC2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
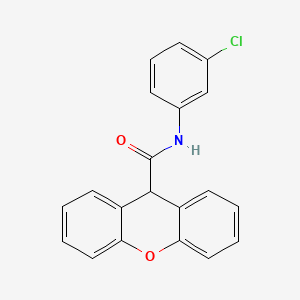
![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)
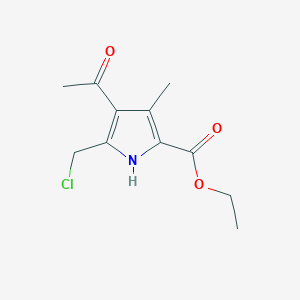

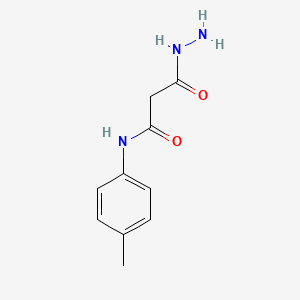
![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)
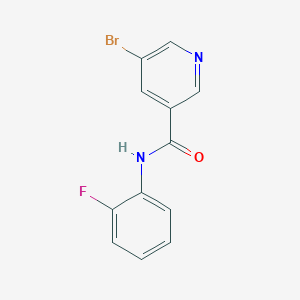
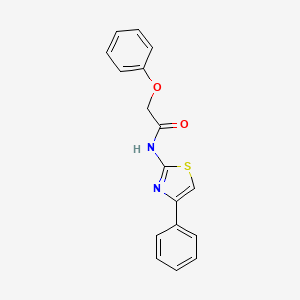
![methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5604257.png)
![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)
